BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Physicochemical profiling Lipophilicity Structural analog comparison

2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a conformationally rigid, tricyclic diaza-adamantane derivative belonging to the diazatricyclodecane (DTD) class of compounds. The molecule features a 1,3-diazatricyclo[3.3.1.1~3,7~]decane core with a 4-chlorophenyl substituent at the 2-position and methyl groups at the 5- and 7-positions (C16H21ClN2; MW 276.80 g/mol).

Molecular Formula C16H21ClN2
Molecular Weight 276.80 g/mol
Cat. No. B5806414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Molecular FormulaC16H21ClN2
Molecular Weight276.80 g/mol
Structural Identifiers
SMILESCC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C16H21ClN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3
InChIKeyZZHQDSWFSXCCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.9 [ug/mL]

2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane – Procurement-Relevant Structural and Pharmacophoric Baseline


2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a conformationally rigid, tricyclic diaza-adamantane derivative belonging to the diazatricyclodecane (DTD) class of compounds [1]. The molecule features a 1,3-diazatricyclo[3.3.1.1~3,7~]decane core with a 4-chlorophenyl substituent at the 2-position and methyl groups at the 5- and 7-positions (C16H21ClN2; MW 276.80 g/mol) . This scaffold has been characterized as a conformationally restricted analog of the delta-opioid agonist SNC-80, wherein the flexible dimethylpiperazine moiety of SNC-80 is replaced by a rigid tricyclic cage [1]. The compound is distinguished from the more extensively studied 2,7-diazatricyclo[4.4.0.03,8]decane and 9,10-diazatricyclo[4.2.1.12,5]decane opioid ligand series by its 1,3-diaza bridging pattern, which imposes a distinct spatial orientation of the pharmacophoric elements [1].

Why In-Class Diazatricyclodecanes Cannot Substitute for 2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane in Targeted Research


Diazatricyclodecane derivatives exhibit marked pharmacological divergence depending on the position of nitrogen atoms within the tricyclic cage, the nature of the aryl substitution, and the oxidation state at the 6-position [1]. The 1,3-diazatricyclo[3.3.1.1~3,7~]decane core of the target compound differs fundamentally from the 2,7-diazatricyclo[4.4.0.03,8]decane and 9,10-diazatricyclo[4.2.1.12,5]decane cores used in reported δ-opioid ligands, resulting in altered receptor selectivity profiles [1]. Within the same 1,3-diaza core series, shifting the chlorine from the para to the ortho position changes the electrostatic potential surface and steric accessibility of the aryl ring, while replacing the methyl groups at C5/C7 with ethyl or isopropyl substituents alters lipophilicity and metabolic stability [2]. The 6-deoxy (target) versus 6-one (ketone) analog distinction is critical: the ketone introduces a hydrogen-bond acceptor that can alter both target engagement and off-rate kinetics . These structural variations are known in the DTD class to produce >10-fold differences in opioid receptor subtype affinity and selectivity [1]; therefore, generic substitution without experimental validation risks compromising assay reproducibility and pharmacological interpretation.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane Versus Closest Analogs


Para-Chloro Phenyl Substitution Confers Differentiated Physicochemical Properties Relative to Unsubstituted Phenyl and Ortho-Chloro Analogs

The target compound bears a 4-chlorophenyl group (C16H21ClN2, MW 276.80 g/mol) . The unsubstituted phenyl analog 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a molecular weight of 242.36 g/mol (C16H22N2), representing a ΔMW of +34.44 g/mol attributable to chlorine substitution . The aqueous solubility of the target compound has been experimentally determined as 30.9 μg/mL . While solubility data for the unsubstituted phenyl analog are not publicly available, the addition of chlorine is expected to increase logP by approximately 0.7–0.9 units based on the Hansch π constant for aromatic chlorine (πCl = +0.71), which is consistent with the increased molecular complexity rating of 339 reported for the target compound . The ortho-chloro isomer 2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has an identical molecular formula and mass (C16H21ClN2, MW 276.81 g/mol) , but the ortho substitution creates a sterically hindered environment around the aryl-nitrogen bond, which can restrict rotational freedom of the phenyl ring and alter binding pocket compatibility relative to the para-substituted target.

Physicochemical profiling Lipophilicity Structural analog comparison

Absence of the 6-Oxo Group Differentiates the Target Compound from the More Prevalent 6-One Diazatricyclodecane Series in Hydrogen-Bonding Capacity and Metabolic Liability

The target compound 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane (C16H21ClN2) is the 6-deoxy analog of the corresponding 6-one (ketone) derivative 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one (C16H19ClN2O, MW 290.79 g/mol, CAS 108790-59-6) . The ketone introduces a hydrogen-bond acceptor (C=O) at the 6-position, increasing the H-bond acceptor count from 2 (target) to 3 (6-one analog) and raising the molecular weight by 13.99 g/mol . In the broader DTD class, the presence of a carbonyl group at the 6-position has been associated with altered metabolic profiles: studies on diazatricyclodecane δ-opioid agonists demonstrated that compounds with the 6-one moiety undergo carbonyl reduction by hepatic microsomal enzymes, generating the corresponding 6-ol metabolite, whereas the 6-deoxy scaffold (as in the target compound) eliminates this metabolic soft spot [1]. The target compound also lacks the stereochemical complexity at C6 present in the 6-ol analog (5s,7s)-2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol (C16H21ClN2O, MW 292.80 g/mol) [2], simplifying both synthesis and analytical characterization.

Metabolic stability Hydrogen bonding Structural analog comparison

1,3-Diazatricyclo Core Architecture Provides Conformational Restriction Advantage Over Flexible Dimethylpiperazine-Based SNC-80 Scaffold

The target compound incorporates the 1,3-diazatricyclo[3.3.1.1~3,7~]decane core, a rigid cage structure that conformationally restricts the spatial relationship between the two nitrogen atoms. This is structurally analogous to the 2,7-diazatricyclo[4.4.0.03,8]decane (Type 1) and 9,10-diazatricyclo[4.2.1.12,5]decane (Type 2) cores previously evaluated as δ-opioid receptor ligands [1]. In the landmark study by Loriga et al. (2013), DTD compounds incorporating conformationally restricted diazatricyclodecane cores in place of the flexible dimethylpiperazine motif of SNC-80 demonstrated subnanomolar to low nanomolar δ-opioid receptor binding affinity (Ki < 1 nM for lead compound 1Aa), with δ/μ and δ/κ selectivity ratios significantly exceeding those of SNC-80 [1]. The 1,3-diaza bridging pattern of the target compound orients the nitrogen lone pairs in a geometry distinct from the 2,7- and 9,10-diaza variants, which—based on class-level SAR—is predicted to alter the vector of the aryl substituent relative to the tricyclic core and thereby modulate receptor subtype engagement [1]. While direct binding data for the specific 1,3-diaza-4-chlorophenyl-5,7-dimethyl substitution pattern are not publicly available, the conformational restriction principle is quantitatively established for the DTD class: compound 1Aa (2,7-diaza core) showed Ki δ = 0.5 nM vs. SNC-80 Ki δ = 1.8 nM, representing a 3.6-fold improvement in affinity attributable to conformational constraint [1].

Conformational restriction Delta opioid receptor Scaffold comparison

The 5,7-Dimethyl Substitution Pattern Provides a Defined Steric and Lipophilic Baseline Distinct from Higher Alkyl Analogs

The target compound features methyl groups at both the 5- and 7-positions of the tricyclic cage. Structural analogs with extended alkyl chains at these positions exist in screening libraries: (5s,7s)-2-(4-chlorophenyl)-5,7-bis(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one (diisopropyl analog, C20H27ClN2O, MW 346.9 g/mol) and 2-(4-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one (diethyl analog, CAS 497057-70-2) . The 5,7-dimethyl substitution (target compound) provides the minimal steric bulk achievable while retaining the disubstituted cage architecture, resulting in the lowest molecular weight in the series. Each additional methylene unit adds approximately 14 Da and increases logP by an estimated 0.5 units per carbon (Hansch approach). The diisopropyl analog is 70.1 Da heavier and introduces significant steric shielding of the cage face, which can impede approach of the aryl ring to flat binding pockets. In the μ-opioid DTD series reported by Piras et al. (2021), alkyl chain length at analogous positions modulated μ-receptor affinity by >10-fold, with smaller alkyl groups generally favoring higher affinity [1]. The 5,7-dimethyl configuration thus represents the minimal steric perturbation baseline for SAR expansion studies.

Steric effects Structure-activity relationships Analog ranking

Highest-Confidence Application Scenarios for 2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane Based on Quantitative Differentiation Evidence


Chemical Probe Development for Delta Opioid Receptor Structural Biology: Conformational Restriction with Defined Aryl Geometry

The rigid 1,3-diazatricyclo[3.3.1.1~3,7~]decane core of the target compound provides a conformationally pre-organized scaffold for δ-opioid receptor engagement, analogous to the DTD class that has yielded subnanomolar δ-affinity compounds (Ki < 1 nM for lead 1Aa) [1]. The para-chlorophenyl substitution at the 2-position ensures a linear, unhindered aryl presentation to the receptor binding pocket, in contrast to the sterically encumbered ortho-chloro isomer [2]. This compound is suited as a starting scaffold for structure-based drug design efforts where precise spatial control of the aryl pharmacophore is required, particularly for co-crystallization studies with opioid receptor subtypes.

Metabolic Stability Screening: 6-Deoxy Scaffold for Reduced Carbonyl-Mediated Clearance

The absence of the 6-oxo group in the target compound eliminates the carbonyl reductase substrate liability identified in the DTD class, where the 6-one derivatives undergo hepatic microsomal reduction to the 6-ol metabolite [1]. Researchers conducting in vitro metabolic stability assays (e.g., human liver microsome incubation) can use this compound as a 6-deoxy comparator to quantify the contribution of carbonyl reduction to overall clearance in the 6-one series, enabling rational prioritization of analogs with improved metabolic profiles [1].

SAR Expansion Baseline: Minimal Steric 5,7-Dimethyl Substitution for Fragment Growth Studies

With methyl groups at C5 and C7, the target compound represents the lowest molecular weight and least lipophilic member of the 5,7-dialkyl-1,3-diazatricyclodecane series [1]. This makes it the optimal baseline for systematic SAR expansion, where incremental increases in alkyl chain length can be correlated with changes in receptor affinity, as demonstrated by the >10-fold affinity modulation observed across alkyl variants in the related μ-opioid DTD series [2]. Procurement of this compound enables controlled, stepwise analoging without the confounding steric and lipophilic contributions of pre-installed larger alkyl groups.

Orthogonal Pharmacophore Screening: 1,3-Diaza Core for Target Selectivity Profiling Against 2,7- and 9,10-Diaza Series

The 1,3-diaza bridging pattern of the target compound orients the nitrogen atoms in a geometry distinct from the more extensively characterized 2,7-diazatricyclo[4.4.0.03,8]decane (Type 1) and 9,10-diazatricyclo[4.2.1.12,5]decane (Type 2) opioid ligand series [1]. This geometric divergence may confer differential selectivity across the opioid receptor subtypes (μ, δ, κ) as well as off-target receptors. Broad-panel selectivity profiling of the target compound versus its 2,7- and 9,10-diaza analogs can reveal core-dependent selectivity signatures, information critical for prosecuting a specific diaza core in lead optimization.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.